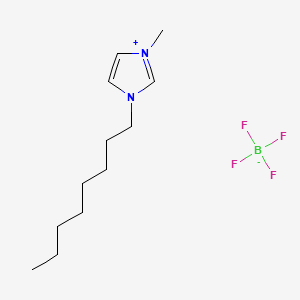

1-Methyl-3-octylimidazolium tetrafluoroborate

Description

1-Methyl-3-octylimidazolium tetrafluoroborate is an ionic liquid with the chemical formula C12H23BF4N2. It is part of the imidazolium family of ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These properties make this compound an attractive compound for a wide range of applications in scientific research and industry .

Propriétés

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.BF4/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)5/h10-12H,3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZCAMSPWNHTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047943 | |

| Record name | 1-Methyl-3-octylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-52-0 | |

| Record name | 1-Methyl-3-octylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-n-octylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-3-octylimidazolium tetrafluoroborate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4QK72MMQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-3-octylimidazolium tetrafluoroborate can be synthesized through a two-step process:

Alkylation of Imidazole: The first step involves the alkylation of imidazole with 1-octyl bromide to form 1-octylimidazole.

Quaternization: The second step involves the quaternization of 1-octylimidazole with methyl iodide to form 1-methyl-3-octylimidazolium iodide. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-3-octylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where the tetrafluoroborate anion can be replaced by other anions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium chloride or potassium hexafluorophosphate can be used for anion exchange reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazolium derivatives, while substitution reactions can produce different imidazolium salts .

Applications De Recherche Scientifique

Analytical Chemistry

Chromatography

1-Methyl-3-octylimidazolium tetrafluoroborate has been utilized as a solvent in chromatographic techniques. Its low volatility and thermal stability make it suitable for high-performance liquid chromatography (HPLC), particularly for separating complex mixtures. Studies have shown that this ionic liquid can enhance the resolution of hazardous substances in food samples, improving the detection of harmful amines and other contaminants .

Spectroscopic Techniques

The compound has also been employed in spectroscopic studies. For instance, femtosecond Raman-induced Kerr effect spectroscopy has been used to investigate its interactions with various solvents, revealing insights into molecular dynamics and intermolecular interactions . The results indicate that the presence of [OMIM][BF4] significantly alters the vibrational spectra of mixtures, suggesting its potential as a probe in molecular studies.

Bioprocessing

Cell Culture and Gene Therapy

In bioprocessing applications, this compound serves as a medium for cell culture and transfection processes. Its biocompatibility allows for the effective delivery of genetic material into cells, making it valuable in gene therapy research . The ionic liquid's properties facilitate enhanced cell viability and growth rates compared to traditional solvents.

Environmental Science

Extraction of Contaminants

The ionic liquid has been investigated for its efficacy in extracting endocrine-disrupting chemicals from aqueous solutions. Research indicates that [OMIM][BF4] can selectively extract phenolic compounds at varying pH levels, demonstrating its utility in environmental monitoring and remediation efforts . This property is particularly important for assessing the presence of harmful substances in water sources.

Energy Applications

Electrolytes in Batteries and Supercapacitors

Due to its favorable electrochemical properties, this compound is being explored as an electrolyte in energy storage devices such as batteries and supercapacitors. Its wide electrochemical window and high ionic conductivity make it an ideal candidate for enhancing the performance of these devices .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Methyl-3-octylimidazolium tetrafluoroborate involves its interaction with molecular targets and pathways:

Comparaison Avec Des Composés Similaires

1-Methyl-3-octylimidazolium tetrafluoroborate can be compared with other similar compounds in the imidazolium family:

- 1-Hexyl-3-methylimidazolium tetrafluoroborate

- 1-Decyl-3-methylimidazolium tetrafluoroborate

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Ethyl-3-methylimidazolium tetrafluoroborate

Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility in various solvents and its ability to stabilize enzymes and proteins .

Activité Biologique

1-Methyl-3-octylimidazolium tetrafluoroborate ([Omim][BF4]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of [Omim][BF4], including its antibacterial, cytotoxic, and other relevant effects, supported by data tables and case studies from diverse sources.

This compound is characterized by its imidazolium cation and tetrafluoroborate anion. The structure contributes to its amphiphilic nature, which influences its interaction with biological membranes and cellular processes.

Table 1: Chemical Structure of [Omim][BF4]

| Component | Structure |

|---|---|

| Cation | 1-Methyl-3-octylimidazolium |

| Anion | Tetrafluoroborate (BF4−) |

Antibacterial Activity

The antibacterial properties of [Omim][BF4] have been evaluated against various pathogenic bacteria. Research indicates that the ionic liquid exhibits significant antibacterial activity, particularly against Gram-negative and Gram-positive bacteria.

Case Study: Antibacterial Efficacy

A study conducted by researchers evaluated the in vitro antibacterial activity of [Omim][BF4] using an agar well diffusion assay against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae. The results demonstrated that the IL's efficacy varied based on the bacterial strain and concentration used.

Table 2: Antibacterial Activity of [Omim][BF4]

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Klebsiella pneumoniae | 12 | 10 |

| Streptococcus pneumoniae | 10 | 10 |

The study concluded that the unique combination of the imidazolium cation and tetrafluoroborate anion plays a crucial role in the observed antibacterial activity, suggesting potential applications in antimicrobial therapies .

Cytotoxicity Studies

Cytotoxic effects of [Omim][BF4] have also been investigated, particularly concerning mammalian cell lines. Research indicates that exposure to this ionic liquid can induce oxidative stress and apoptosis.

In Vitro Cytotoxicity Findings

In vitro studies have shown that [Omim][BF4] exhibits cytotoxicity towards human hepatocarcinoma cell lines. The effective concentration (EC50) for inducing cytotoxic effects was approximately 360 μM, with mechanisms involving oxidative stress and mitochondrial dysfunction being implicated .

Table 3: Cytotoxicity Data for [Omim][BF4]

| Cell Line | EC50 (μM) | Mode of Action |

|---|---|---|

| HepG2 (human liver cancer) | 439.46 | Apoptosis via oxidative stress |

| QGY-7701 (hepatocarcinoma) | 360 | Mitochondrial impairment |

These findings highlight the need for further investigation into the safety profiles of ionic liquids like [Omim][BF4], especially when considering their use in biomedical applications.

Environmental Impact

The environmental implications of [Omim][BF4] have also been studied, particularly regarding aquatic organisms. Research on fish exposed to this ionic liquid indicated significant biochemical changes suggestive of oxidative stress and organ damage.

Case Study: Toxicity in Aquatic Species

A study involving Hypophthalmichthys molitrix revealed that exposure to [Omim][BF4] at concentrations as low as 1.09 mg/L led to alterations in serum markers indicative of organ damage, alongside increased inflammatory markers .

Table 4: Observed Effects on Aquatic Organisms

| Organism | Exposure Concentration (mg/L) | Observed Effects |

|---|---|---|

| Hypophthalmichthys molitrix | 1.09 | Elevated serum markers; organ damage |

| 4.38 | Increased inflammatory markers |

Q & A

Basic Research Questions

Q. What are the key physical properties of [OMIM][BF₄] that researchers should characterize for experimental reproducibility?

- Methodological Guidance : Prioritize measuring:

- Viscosity : Use a vibrating-tube densimeter (e.g., Anton-Paar DMA HPM) for high-pressure conditions (up to 140 MPa) and a rotational viscometer for ambient pressure .

- Density : Employ vibration-tube densimetry with temperature control (273.15–413.15 K) .

- Refractive Index : Use an Abbe refractometer calibrated at multiple wavelengths .

- Heat Capacity : Differential scanning calorimetry (DSC) at ambient pressure .

- Data Reference :

Q. What methods are recommended for synthesizing and purifying [OMIM][BF₄] to achieve high purity levels?

- Synthesis :

- Quaternization : React 1-methylimidazole with 1-bromooctane in anhydrous acetonitrile under reflux (70°C, 48 hrs) .

- Anion Exchange : Metathesis with NaBF₄ in aqueous solution, followed by repeated washing with deionized water .

- Purification :

- Solvent Extraction : Use dichloromethane to remove unreacted precursors.

- Vacuum Drying : Dry under high vacuum (≤10⁻³ mbar) at 60°C for 72 hrs to eliminate volatile impurities .

- Purity Validation :

- Karl Fischer Titration : Confirm water content < 100 ppm.

- NMR Spectroscopy : Ensure absence of halide impurities (e.g., Br⁻) .

Advanced Research Questions

Q. How do temperature and pressure variations affect the viscosity and density of [OMIM][BF₄], and what empirical models best describe these relationships?

- Key Findings :

- Viscosity : Follows an exponential decay with increasing temperature. At 140 MPa, viscosity increases by ~300% compared to ambient pressure .

- Density : Linear decrease with temperature (Δρ/ΔT ≈ -0.0006 g/cm³·K) and near-linear increase with pressure (Δρ/ΔP ≈ 0.001 g/cm³·MPa) .

- Modeling :

- Viscosity : Use the Vogel-Fulcher-Tammann (VFT) equation:

, where and are solvent-specific . - Density : Apply the Tait equation for high-pressure data .

Q. What spectroscopic techniques are effective in analyzing the molecular interactions of [OMIM][BF₄] with common organic solvents?

- Femtosecond Raman-Induced Kerr Spectroscopy : Probes low-frequency spectra (<200 cm⁻¹) to resolve cation-anion interactions in mixtures with methanol or DMSO .

- ¹H-NMR : Detects hydrogen bonding between [OMIM]⁺ and solvents like ethanol by observing chemical shifts in imidazolium protons .

- Rotational Diffusion Studies : Use fluorescent probes (e.g., rhodamine 110) to quantify microviscosity and solvent-induced structural homogenization .

Q. How can the microstructure of [OMIM][BF₄] be probed in mixed solvent systems, and what deviations from hydrodynamic theories are observed?

- Experimental Approach :

- SED Hydrodynamic Theory : Measure reorientation times () of solutes (e.g., 9-phenylanthracene) in [OMIM][BF₄]-diethylene glycol (DEG) mixtures.

- Deviation Analysis : At , vs. plots show non-linear behavior (), indicating persistent ionic liquid domains. At , the system becomes homogeneous, aligning with SED predictions .

Q. What strategies optimize the integration of [OMIM][BF₄] into electrochemical biosensors for detecting organophosphorus pesticides?

- Binder Optimization :

- Use [OMIM][BF₄] at 10–15 wt% in carbon nanotube (CNT) composites to enhance conductivity without leaching .

- Pre-treat CNTs with nitric acid to improve dispersion in the ionic liquid .

- Electrode Design :

- Immobilization : Adsorb acetylcholinesterase on [OMIM][BF₄]-CNT films via π-π interactions.

- Signal Amplification : Leverage the ionic liquid’s high ionic conductivity to lower charge-transfer resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.